molecular formula C8H12N5OP B1207416 Phosphemide CAS No. 882-58-6

Phosphemide

Katalognummer: B1207416
CAS-Nummer: 882-58-6
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: IFVGFQAONSKBCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphemide, also known as phosphazene, refers to a class of organophosphorus compounds characterized by a phosphorus (V) atom double-bonded to a nitrogen atom. These compounds can exist in various structural forms, including cyclic and linear chains. Phosphemides are known for their unique properties, such as high thermal stability, chemical resistance, and versatility in forming polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .

Industrial Production Methods

Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphemides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in phosphazine reactions include:

Major Products Formed

The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .

Wirkmechanismus

The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .

Vergleich Mit ähnlichen Verbindungen

Phosphemides are unique due to their high thermal stability and versatility in forming polymers. Similar compounds include:

Phosphemides stand out due to their ability to form both cyclic and linear structures, making them highly adaptable for various applications .

Eigenschaften

CAS-Nummer

882-58-6

Molekularformel

C8H12N5OP

Molekulargewicht

225.19 g/mol

IUPAC-Name

N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine

InChI

InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14)

InChI-Schlüssel

IFVGFQAONSKBCR-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

Kanonische SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

Key on ui other cas no.

882-58-6

Synonyme

fosfemid
phosphazine
phosphemide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.